2,6-Dichlorobenzothiazole chemical properties and structure elucidation
2,6-Dichlorobenzothiazole chemical properties and structure elucidation
An In-depth Technical Guide to 2,6-Dichlorobenzothiazole: Chemical Properties and Structure Elucidation
This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of 2,6-Dichlorobenzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical characteristics, spectroscopic data, and the experimental methodologies used for its analysis.
Chemical and Physical Properties
2,6-Dichlorobenzothiazole is a chlorinated derivative of benzothiazole. Its chemical structure consists of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at positions 2 and 6. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NS | [1][2][3] |
| Molecular Weight | 204.076 g/mol | [1][2][3] |
| CAS Registry Number | 3622-23-9 | [1][2][3] |
| IUPAC Name | 2,6-dichloro-1,3-benzothiazole | [4] |
| Appearance | White solid or powder | [5] |
| Octanol/Water Partition Coefficient (logP) | Data not readily available | [6] |
| Water Solubility (logWS) | Data not readily available | [6] |
Structure Elucidation
The structural confirmation of 2,6-Dichlorobenzothiazole relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecular architecture.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the structure elucidation of 2,6-Dichlorobenzothiazole.
| Spectroscopic Technique | Key Observations/Data |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular weight (approx. 204 m/z), showing a characteristic isotopic pattern for two chlorine atoms.[2] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of the benzothiazole ring structure. Key peaks relate to C=N, C-S, and C-Cl stretching, as well as aromatic C-H vibrations.[1][7] |
| ¹H Nuclear Magnetic Resonance (NMR) | The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be indicative of their relative positions.[8] |
| ¹³C Nuclear Magnetic Resonance (NMR) | The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicating their electronic environment (aromatic, thiazole ring).[8] |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of 2,6-Dichlorobenzothiazole follows a logical progression, where data from various analytical methods are integrated to confirm the final structure.
Caption: Workflow for the structure elucidation of 2,6-Dichlorobenzothiazole.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of 2,6-Dichlorobenzothiazole. The following sections provide generalized methodologies based on standard laboratory practices for related compounds.
Synthesis of Benzothiazole Derivatives (General Procedure)
The synthesis of chlorinated benzothiazoles often involves the reaction of a corresponding substituted aniline with a source of thiocyanate, followed by cyclization and chlorination steps. A general approach for a related precursor, 2-amino-6-chlorobenzothiazole, is described below, which can be a starting point for further modifications.
-
Reaction Setup: A solution of 4-chloroaniline (1.0 eq) is prepared in a suitable solvent like glacial acetic acid in a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel.[9][10]
-
Thiocyanation: Potassium thiocyanate (2.0 eq) is added to the solution and stirred.[9]
-
Cyclization/Oxidation: A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise while maintaining a low temperature (below 10 °C). The reaction mixture is stirred for several hours.[9]
-
Isolation: The reaction mixture is then poured into hot water. The resulting precipitate (the hydrochloride salt) is collected by filtration.[9]
-
Neutralization and Purification: The collected solid is neutralized with a base, such as ammonium hydroxide, to yield the crude product.[11][12] The product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol.[11]
Analytical Methodologies
3.2.1. Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: A dilute solution of 2,6-Dichlorobenzothiazole is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ion and fragment ions.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic distribution to confirm the presence of two chlorine atoms. The fragmentation pattern can provide further structural information.[2]
3.2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and bond vibrations within the molecule to confirm the benzothiazole core structure.[1]
References
- 1. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]
- 2. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]
- 3. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]
- 4. 2,6-Dichlorobenzothiazole | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Benzothiazole, 2,6-dichloro- (CAS 3622-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2,6-Dichlorobenzothiazole(3622-23-9) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. saspublishers.com [saspublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
